Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
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Overview
Description
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a chemical compound that features a thiazole ring and a tetrahydrofuran moiety The thiazole ring is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate typically involves the formation of the thiazole ring followed by the introduction of the tetrahydrofuran moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a thioamide and an α-haloketone can yield the thiazole ring, which can then be further functionalized to introduce the tetrahydrofuran group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the tetrahydrofuran moiety, depending on the reagents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for directing the reaction towards the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Scientific Research Applications
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly those containing thiazole rings.
Biology: The compound’s unique structure allows it to interact with biological systems in specific ways, making it useful in biochemical studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of various chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially modulating their activity. The tetrahydrofuran moiety may also play a role in its biological activity by affecting the compound’s solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate: Unique due to the presence of both thiazole and tetrahydrofuran moieties.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir contain thiazole rings but lack the tetrahydrofuran group.
Tetrahydrofuran derivatives: Compounds like tetrahydrofuran-2-carboxylic acid contain the tetrahydrofuran moiety but lack the thiazole ring.
Uniqueness
The combination of the thiazole ring and the tetrahydrofuran moiety in this compound gives it unique chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interact with a broader spectrum of biological targets compared to compounds containing only one of these moieties.
Properties
IUPAC Name |
sodium;2-[2-(oxolan-3-yl)-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3S.Na/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6;/h5-6H,1-4H2,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQRKBJSYAHOFR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NC(=CS2)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10NNaO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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